

Confirming the Target Site of (Z)-Metominostrobin in Fungal Mitochondria: A Comparative Guide

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Compound of Interest

Compound Name: (Z)-Metominostrobin

Cat. No.: B154188

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(Z)-Metominostrobin is a broad-spectrum strobilurin fungicide that effectively controls a range of fungal pathogens by targeting the mitochondrial respiratory chain. This guide provides a comparative analysis of **(Z)-Metominostrobin** and alternative fungicides, detailing their target site, efficacy, and the experimental protocols used for their characterization. The information is intended for researchers, scientists, and professionals involved in drug development.

(Z)-Metominostrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides.^[1] Its primary mode of action is the inhibition of mitochondrial respiration by binding to the cytochrome bc1 complex, also known as Complex III, at the Qo site.^{[1][2]} This disruption of the electron transport chain prevents ATP synthesis, ultimately leading to fungal cell death.

Comparative Efficacy of QoI Fungicides

The efficacy of QoI fungicides can be compromised by the emergence of resistant fungal strains. The most common resistance mechanism is a point mutation in the cytochrome b gene, the target protein of these fungicides. Notably, the G143A mutation confers a high level of resistance to many strobilurins.

Here, we compare the in vitro activity of **(Z)-Metominostrobin** with other widely used QoI fungicides—Azoxystrobin and Pyraclostrobin—and a newer generation QoI, Metiltetraprole, which was designed to be effective against resistant strains.

Table 1: Comparative in vitro activity (EC50 in µg/mL) of QoI fungicides against key fungal pathogens.

Fungicide	Fungal Species	Wild-Type (WT)	G143A Mutant	F129L Mutant	Reference
(Z)-Metominostrobin	Magnaporthe oryzae	Highly Effective	-	-	[Implied from efficacy against rice blast]
Azoxystrobin	Zymoseptoria tritici	0.0080	1.9	-	
Pyrenophora teres	0.0011	>2000-fold increase	-		
Pyraclostrobin	Zymoseptoria tritici	~0.00025	>2000-fold increase	-	
Pyrenophora teres	-	-	-		
Metiltetraprole	Zymoseptoria tritici	0.00025	0.00042	-	
Pyrenophora teres	0.0011	~1-fold change	-		
Pyrenophora tritici-repentis	~0.016	~1-fold change	-		
Ramularia collo-cygni	~0.0029	~1-fold change	-		

Note: A comprehensive, direct comparison of EC50 values for **(Z)-Metominostrobin** against a wide range of pathogens and their resistant mutants in a single study is not readily available in the public domain. Its high efficacy against rice blast, caused by *Magnaporthe oryzae*, is well-documented.

Experimental Protocols for Target Site Confirmation

Several experimental techniques are employed to confirm the binding site of fungicides within the mitochondrial respiratory chain. These methods are crucial for understanding the mechanism of action and resistance.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a fungicide to its target protein. It involves using a radiolabeled version of the fungicide (the ligand) and measuring its binding to isolated mitochondria or the purified cytochrome bc1 complex.

Experimental Protocol:

- **Mitochondrial Preparation:** Isolate mitochondria from the target fungal species through differential centrifugation.
- **Incubation:** Incubate the isolated mitochondria with increasing concentrations of the radiolabeled fungicide. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor fungicide.
- **Separation:** Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
- **Quantification:** Measure the radioactivity retained on the filter using a scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. The data is then analyzed to determine the dissociation constant (K_d), a measure of binding affinity, and the maximal binding capacity (B_{max}). For competition assays, the IC_{50} (the concentration of an unlabeled fungicide that displaces 50% of the specific binding of the radioligand) is determined.

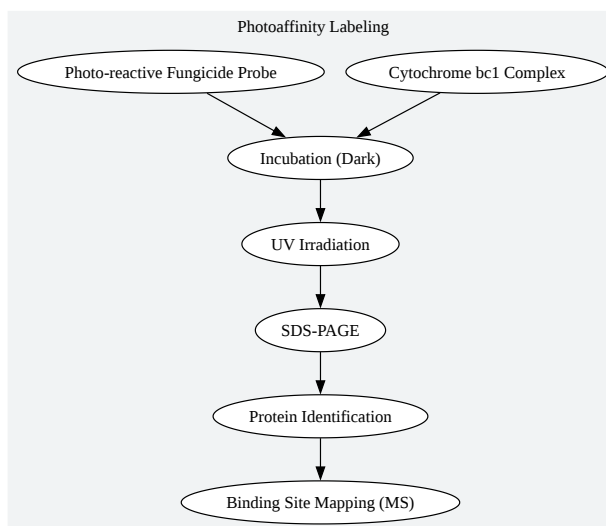
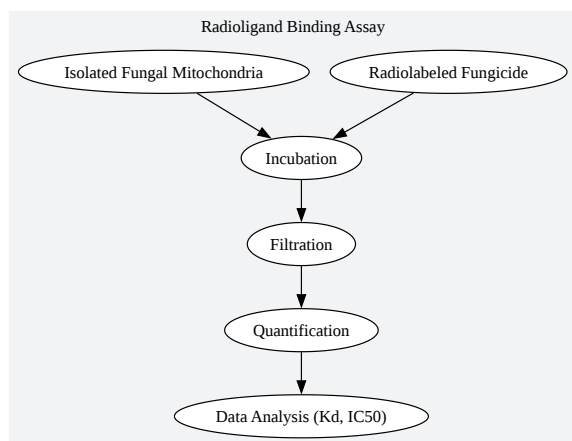
Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link a fungicide to its binding site on the target protein, allowing for precise identification of the interaction site.

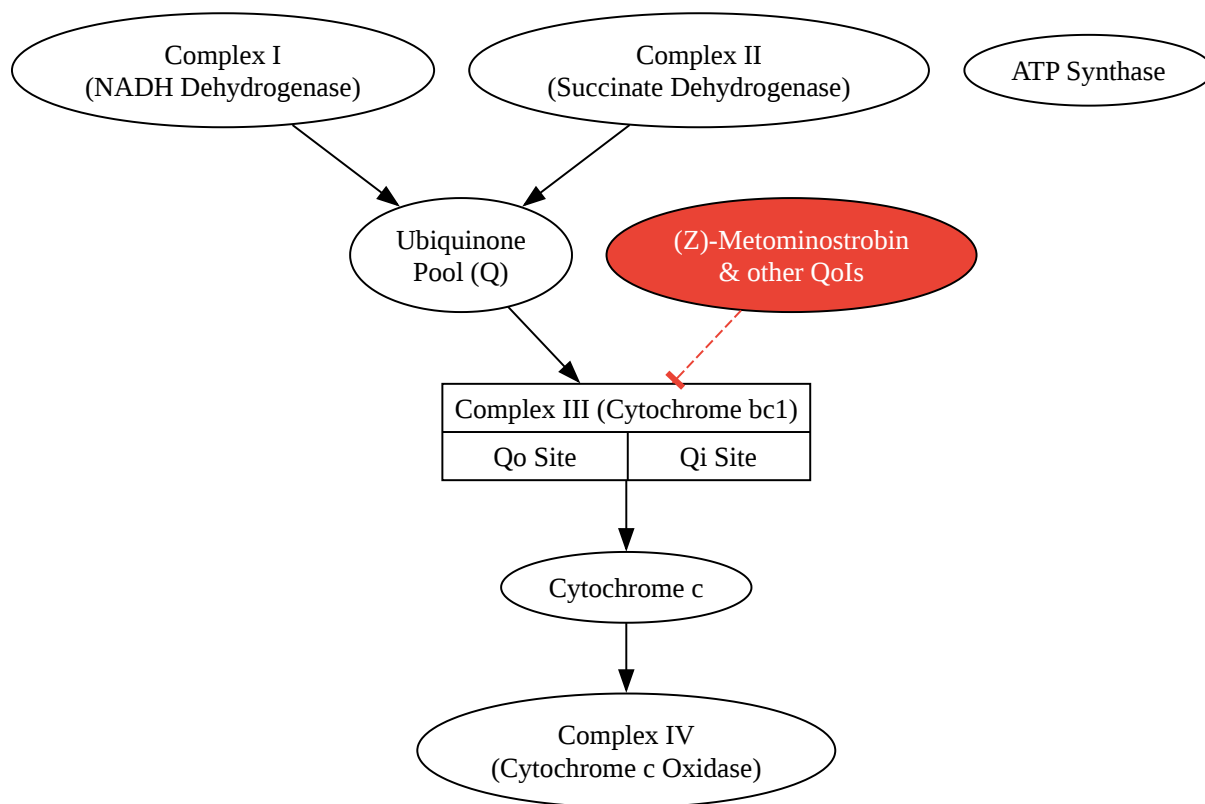
Experimental Protocol:

- **Probe Synthesis:** Synthesize a photo-reactive analog of the fungicide. This probe is structurally similar to the fungicide but contains a photo-activatable group (e.g., an azide or diazirine) and often a reporter tag (e.g., a radioactive isotope or a fluorescent dye).
- **Incubation:** Incubate the photo-reactive probe with isolated mitochondria or the purified cytochrome bc1 complex in the dark.
- **Photolysis:** Expose the mixture to UV light of a specific wavelength to activate the photo-reactive group, leading to the formation of a covalent bond with nearby amino acid residues at the binding site.
- **Protein Separation:** Separate the mitochondrial proteins by SDS-PAGE.
- **Identification:** Identify the labeled protein(s) by detecting the reporter tag (e.g., through autoradiography or fluorescence imaging). To confirm the specificity of labeling, a control experiment is performed in the presence of an excess of the non-photo-reactive fungicide, which should prevent the labeling of the target protein.
- **Binding Site Mapping:** To identify the specific amino acid residues involved in binding, the labeled protein is proteolytically digested, and the resulting peptide fragments are analyzed by mass spectrometry.

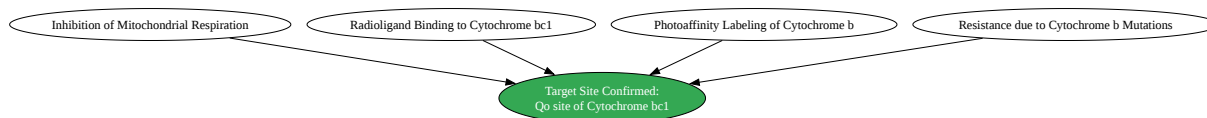
Visualizing Experimental Workflows and Mechanisms



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